2-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
2-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclopentyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium azide for the tetrazole formation and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the tetrazole formation and continuous flow reactors for the coupling steps. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
2-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and cyclopentyl-substituted anilines. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets 2-METHYL-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE apart is its unique combination of a tetrazole ring, a cyclopentyl group, and a methylphenyl group. This combination imparts specific properties, such as enhanced stability and unique reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C20H23N5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-methyl-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-15-9-11-17(12-10-15)25-19(22-23-24-25)20(13-5-6-14-20)21-18-8-4-3-7-16(18)2/h3-4,7-12,21H,5-6,13-14H2,1-2H3 |
InChI Key |
HKDALABGOBUKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4C |
Origin of Product |
United States |
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